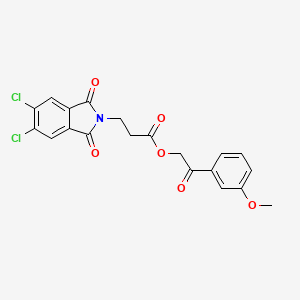
2-(3-methoxyphenyl)-2-oxoethyl 3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a dichloroisoindolinyl group. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a cyclization reaction with 5,6-dichloroisatin to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tumor necrosis factor (TNF) production, which is involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-3-(1-oxoisoindolin-2-yl)propionamide: Another cyclic amide with similar biological activities.
5,6-Dichloroisatin: A precursor used in the synthesis of the target compound.
3-Methoxybenzaldehyde: A starting material used in the synthesis.
Uniqueness
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit TNF production makes it a promising candidate for further research in medicinal chemistry and drug development .
Properties
Molecular Formula |
C20H15Cl2NO6 |
|---|---|
Molecular Weight |
436.2 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 3-(5,6-dichloro-1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C20H15Cl2NO6/c1-28-12-4-2-3-11(7-12)17(24)10-29-18(25)5-6-23-19(26)13-8-15(21)16(22)9-14(13)20(23)27/h2-4,7-9H,5-6,10H2,1H3 |
InChI Key |
QXPCUMOBFSPMIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)CCN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


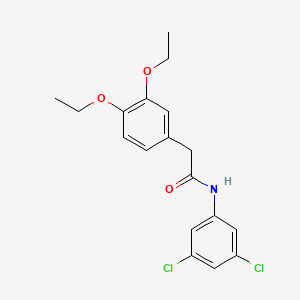
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide](/img/structure/B12464323.png)
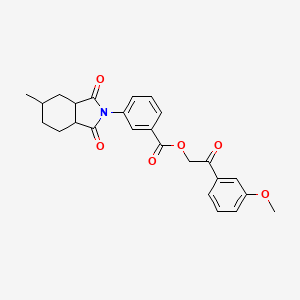

![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B12464335.png)
![2-(4-Methylphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464340.png)
![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B12464348.png)
![3,8A-Dimethyl-5-methylidene-4H,4AH,6H,7H,8H,9H,9AH-naphtho[2,3-B]furan-2-one](/img/structure/B12464355.png)
![4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-3-methylphenyl)imino]methyl}phenol](/img/structure/B12464360.png)

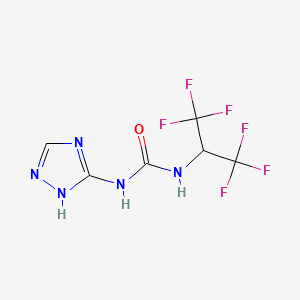
![N-(3-acetylphenyl)-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}glycinamide](/img/structure/B12464367.png)
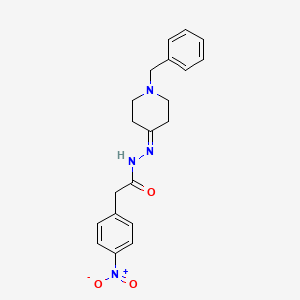
![N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(4-ethylphenyl)acetamide](/img/structure/B12464379.png)
